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Compound of Interest

Acetone O-
Compound Name:
pentafluorophenylmethyl-oxime

Cat. No.: B1594457

This guide provides a comprehensive overview of Acetone O-pentafluorophenylmethyi-
oxime, a significant derivative in analytical chemistry. Tailored for researchers, scientists, and
professionals in drug development, this document delves into its fundamental properties,
synthesis, analytical characterization, and applications, grounding all information in established
scientific principles.

Core Molecular Attributes

Acetone O-pentafluorophenylmethyl-oxime is a synthetically derived oxime ether. The
incorporation of the pentafluorophenyl group imparts unique properties, particularly enhancing
its utility in sensitive analytical detection methods.

Molecular Formula and Weight

The chemical formula for Acetone O-pentafluorophenylmethyl-oxime is C10HsFsNO.[1][2][3]
Its molecular weight is approximately 253.17 g/mol .[1][2][3]

Chemical Structure and ldentifiers

The structure consists of an acetone oxime core where the hydroxyl hydrogen is replaced by a
pentafluorobenzyl group.

« CAS Number: 899828-53-6[1]
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e Synonyms: Acetone O-2,3,4,5,6-PFBHA-oxime, 0O-(2,3,4,5,6-Pentafluorobenzyl)-N-
isopropylidenehydroxylamine, 2-Propanone O-[(pentafluorophenyl)methylloxime[1][2]

Property Value Source
Molecular Formula C1oHsFsNO [1112][3]
Molecular Weight 253.17 g/mol [11[2][3]
CAS Number 899828-53-6 [1]

Synthesis and Mechanistic Insights

The synthesis of Acetone O-pentafluorophenylmethyl-oxime is a direct application of O-
alkylation of an oxime. The process involves the reaction of acetone oxime with a
pentafluorobenzylating agent.

Conceptual Synthesis Workflow

The synthesis can be logically broken down into two primary stages: the formation of the
acetone oxime precursor and its subsequent derivatization.
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Stage 1: Acetone Oxime Formation

Acetone Hydroxylamine (NH20H)

Condensation Reaction

l

Acetone Oxime Pentafluorobenzyl Halide Base (e.g., NaH, NaOMe)

- >

Acetone O-pentafluorophenylmethyl-oxime

Stage 2: O-Alkylation

Click to download full resolution via product page

Caption: Synthesis workflow for Acetone O-pentafluorophenylmethyl-oxime.

Detailed Experimental Protocol: A Proposed Synthesis

This protocol is based on established methods for the O-alkylation of oximes.
Part A: Synthesis of Acetone Oxime
» Dissolution: In a round-bottom flask, dissolve hydroxylamine hydrochloride in water.

» Neutralization & Cooling: In a separate beaker, dissolve sodium hydroxide in water and cool
the solution in an ice bath.
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e Reaction Initiation: Slowly add the cooled sodium hydroxide solution to the hydroxylamine
hydrochloride solution while maintaining a low temperature.

o Acetone Addition: Add acetone to the reaction mixture.

e Reaction & Extraction: Stir the mixture at room temperature. After the reaction is complete,
extract the acetone oxime with a suitable organic solvent (e.g., diethyl ether).

 Purification: Dry the organic extract over anhydrous magnesium sulfate, filter, and remove
the solvent under reduced pressure to yield crude acetone oxime, which can be further
purified by recrystallization.

Part B: Synthesis of Acetone O-pentafluorophenylmethyl-oxime

e Anion Formation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, suspend
a strong base like sodium hydride in an anhydrous aprotic solvent (e.g., tetrahydrofuran or
dimethylformamide).

o Oxime Addition: Slowly add a solution of the previously synthesized acetone oxime in the
same anhydrous solvent to the base suspension. This will generate the oximate anion.

» Alkylation: To the resulting mixture, add O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine
hydrochloride (PFBHA).

» Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

e Quenching & Extraction: Once the reaction is complete, carefully quench the reaction with
water. Extract the product with an organic solvent.

 Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and
concentrate it under reduced pressure. The crude product can then be purified by column
chromatography on silica gel.

Analytical Characterization

The pentafluorobenzyl group is a strong electrophore, making this molecule particularly
amenable to sensitive detection by gas chromatography with electron capture detection (GC-
ECD) and mass spectrometry (MS).
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Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for the analysis of this compound. The derivatization of
acetone to its O-pentafluorobenzyl oxime significantly improves its chromatographic properties
and allows for highly sensitive detection.

Expected Mass Spectrum Fragmentation:

The mass spectrum is expected to be characterized by several key fragments. In positive-ion

electron ionization (El) mode, a prominent peak at m/z 181 is anticipated, corresponding to the
stable pentafluorobenzyl cation ([CeFsCHz]*).[4] Other expected fragments include the loss of
the pentafluorobenzyl group ([M-181]*) and the loss of the entire pentafluorobenzyloxy moiety

(IM-197]1%).[4]
( [C1oHsFsNOJ*" (M*) )

o-cleavage Loss of C7HzFs Loss of C7H2FsO

[C7H2Fs]* (m/z 181) i . i .
( Pentafluorobenzyl cation [M-181] [M-197]

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups
of the acetone moiety and a singlet for the methylene (-CHz-) protons of the
pentafluorobenzyl group. The integration of these peaks would be in a 6:2 ratio, respectively.

e 13C NMR: The carbon NMR will show distinct signals for the methyl carbons, the imine
carbon (C=N), the methylene carbon, and the carbons of the pentafluorophenyl ring.

e 19F NMR: The fluorine NMR will display characteristic signals for the fluorine atoms on the

aromatic ring.
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Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C=N bond of the
oxime, the C-F bonds of the pentafluorophenyl ring, and the C-H bonds of the methyl and
methylene groups. The absence of a broad O-H stretching band, which would be present in the
acetone oxime precursor, confirms the successful O-alkylation.

Applications in Research and Development

The primary application of Acetone O-pentafluorophenylmethyl-oxime lies in its role as a
derivatizing agent for the sensitive detection of acetone and other carbonyl compounds.

Analytical Derivatization

The derivatization of volatile and non-volatile carbonyl compounds with O-(2,3,4,5,6-
Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form their corresponding oximes is
a widely used technique in analytical chemistry.[5] This process is crucial for:

o Enhanced Detectability: The pentafluorobenzyl group is highly electronegative, making the
resulting oxime derivative extremely sensitive to electron capture detection (ECD), a
common detector in gas chromatography.

» Improved Chromatography: The derivatization increases the molecular weight and volatility
of the analytes, often leading to better separation and peak shape in GC analysis.

 Structural Confirmation: The characteristic mass fragmentation pattern of the PFB oximes
provides a high degree of confidence in the identification of the original carbonyl compound.

[4]

This methodology is applied in various fields, including environmental monitoring for airborne
aldehydes and ketones, clinical analysis of biological fluids for metabolic profiling, and food and
beverage quality control.[3][6][7]

Potential in Drug Development

While direct applications of Acetone O-pentafluorophenylmethyl-oxime in drug development
are not established, the oxime functional group is of significant interest in medicinal chemistry.
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» Bioisosterism: The oxime group can act as a bioisosteric replacement for other functional
groups in drug candidates to improve their pharmacokinetic or pharmacodynamic properties.

e Prodrugs: The O-alkyl oxime linkage can be designed to be cleavable under specific
physiological conditions, making it a potential linker in prodrug design for the targeted
release of an active pharmaceutical ingredient.

e Enzyme Inhibition: Oxime derivatives have been investigated as inhibitors for various
enzymes. The specific stereoelectronic properties of the oxime can be tailored to achieve
high binding affinity and selectivity.

Safety and Handling

Specific safety data for Acetone O-pentafluorophenylmethyl-oxime is not readily available.
Therefore, handling precautions should be based on the properties of its parent compounds,
acetone oxime and pentafluorobenzylated compounds.

o General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

¢ Inhalation: Avoid inhaling dust or vapors.

o Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse
immediately with plenty of water.

o Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials
such as strong oxidizing agents.

Conclusion

Acetone O-pentafluorophenylmethyl-oxime is a valuable chemical tool, primarily serving as
a derivatizing agent for the ultra-sensitive analysis of acetone and other carbonyl compounds.
Its synthesis is straightforward, and its analytical properties are well-suited for modern
chromatographic and mass spectrometric techniques. While its direct role in drug development
is yet to be explored, the chemistry of the oxime functional group it possesses holds

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1594457?utm_src=pdf-body
https://www.benchchem.com/product/b1594457?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

considerable potential in medicinal chemistry. This guide provides a solid foundation for
researchers and scientists working with or considering the use of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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